molecular formula C6H10O3 B1359166 (R)-3-Cyclopropyl-2-hydroxypropanoic acid CAS No. 174265-97-5

(R)-3-Cyclopropyl-2-hydroxypropanoic acid

Cat. No. B1359166
M. Wt: 130.14 g/mol
InChI Key: URABTPLPEKSFHH-RXMQYKEDSA-N
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Description

“®-3-Cyclopropyl-2-hydroxypropanoic acid” is an organic compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 .


Synthesis Analysis

The synthesis of “®-3-Cyclopropyl-2-hydroxypropanoic acid” can be achieved through several methods. One such method involves the use of triethylamine in hexane and ethyl acetate . Another method involves a multi-step reaction with dmap and pyridine at 20°C .


Molecular Structure Analysis

The molecular structure of “®-3-Cyclopropyl-2-hydroxypropanoic acid” is represented by the SMILES notation O=C(O)C@HCC1CC1 .


Physical And Chemical Properties Analysis

“®-3-Cyclopropyl-2-hydroxypropanoic acid” has a number of physical and chemical properties. It has a molecular weight of 130.14 and a molecular formula of C6H10O3 . It has a high GI absorption and is not a BBB permeant . It is not a substrate or inhibitor of various CYP enzymes . It has a Log Po/w (iLOGP) of 1.02 .

Scientific Research Applications

  • Organic Synthesis

    • Vinyl cyclopropanes, which could potentially be synthesized from cyclopropyl compounds, are useful building blocks in organic synthesis .
    • They have been exploited for the synthesis of cyclopentanes with good yields and sometimes excellent stereoselectivities .
  • Material Science

    • Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .
    • It’s possible that “®-3-Cyclopropyl-2-hydroxypropanoic acid” could be used in the design of material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications .
  • Molecular Simulation

    • Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
    • “®-3-Cyclopropyl-2-hydroxypropanoic acid” could potentially be used in these simulations to study its properties and interactions .
  • Cyclopropene Chemistry

    • Cyclopropenes, which could potentially be synthesized from cyclopropyl compounds, have attracted the attention of organic chemists for decades .
    • They show a diverse range of reactivities, including reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .
  • Organocatalytic Applications

    • Cyclopropene- and cyclopropenium-based catalysts have been used in different areas of organocatalysis such as phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis .
    • These catalysts have been used in the development of novel small molecule-based catalysts for organic transformations .
  • Synthesis of Natural Products

    • Donor-acceptor cyclopropanes, which could potentially be synthesized from cyclopropyl compounds, are convenient precursors to reactive and versatile 1,3-dipoles .
    • They have found application in the synthesis of a variety of carbo- and heterocyclic scaffolds, and have been used as intermediates toward the total synthesis of various natural products .

Safety And Hazards

The compound is classified with a signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

(2R)-3-cyclopropyl-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5(6(8)9)3-4-1-2-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URABTPLPEKSFHH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628706
Record name (2R)-3-Cyclopropyl-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Cyclopropyl-2-hydroxypropanoic acid

CAS RN

174265-97-5
Record name (2R)-3-Cyclopropyl-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MS Cooper, L Zhang, M Ibrahim, K Zhang… - Journal of Medicinal …, 2022 - ACS Publications
SARS-CoV-2 is the causative agent behind the COVID-19 pandemic. The main protease (M pro , 3CL pro ) of SARS-CoV-2 is a key enzyme that processes polyproteins translated from …
Number of citations: 11 pubs.acs.org

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